molecular formula C11H12O3 B1605232 (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate CAS No. 2272-55-1

(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate

Cat. No.: B1605232
CAS No.: 2272-55-1
M. Wt: 192.21 g/mol
InChI Key: GOMAKLPNAAZVCJ-ZJUUUORDSA-N
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Description

(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate is a chiral epoxide compound with the molecular formula C11H12O3 and a molecular weight of 192.211 g/mol . It is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate typically involves the epoxidation of cinnamic acid derivatives. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the Sharpless epoxidation makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols and ethers .

Scientific Research Applications

(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can be catalyzed by acids or bases, and the resulting products depend on the nature of the nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral chemistry .

Properties

CAS No.

2272-55-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl (2S,3R)-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10+/m1/s1

InChI Key

GOMAKLPNAAZVCJ-ZJUUUORDSA-N

SMILES

CCOC(=O)C1C(O1)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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